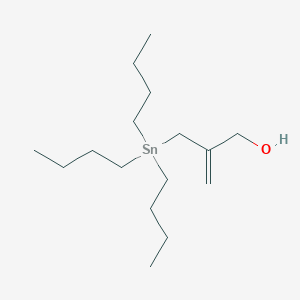

2-(Tributylstannylmethyl)prop-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Tributylstannylmethyl)prop-2-en-1-ol is a valuable reagent used in organic synthesis. Its chemical formula is C16H34OSn , and its molecular weight is approximately 361.15 g/mol . The compound is characterized by the following structural features:

- IUPAC Name : 2-(tributylstannylmethyl)prop-2-en-1-ol

- Canonical SMILES : CCCCSn(CCCC)CC(=C)CO

- Exact Mass : 362.163168 g/mol

- Covalently-Bonded Unit Count : 1

- Defined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count : 0

- Heavy Atom Count : 18

- Hydrogen Bond Acceptor Count : 1

- Hydrogen Bond Donor Count : 1

- Rotatable Bond Count : 12

- Topological Polar Surface Area : 20.2 Ų

Synthesis Analysis

The synthesis of 2-(Tributylstannylmethyl)prop-2-en-1-ol involves specific chemical reactions and procedures. Unfortunately, I do not have access to specific papers or protocols related to its synthesis. However, researchers typically employ organotin chemistry and stannylating agents to introduce the tributylstannyl group onto the propen-1-ol moiety.

Molecular Structure Analysis

The compound’s molecular structure consists of a propen-1-ol group with a tributylstannyl substituent. The stannyl group is attached to the methyl carbon of the propen-1-ol, providing a versatile handle for further functionalization.

Chemical Reactions Analysis

2-(Tributylstannylmethyl)prop-2-en-1-ol participates in various chemical reactions, including:

- Cross-Coupling Reactions : The tributylstannyl group can undergo cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form new carbon-carbon bonds.

- Functional Group Transformations : The hydroxyl group allows for further derivatization, such as oxidation, reduction, or protection/deprotection steps.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds containing the tributylstannyl group, such as 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, serve as versatile reagents in the preparation of heterocyclic compounds via the Stille reaction. This process allows for the conversion of aryl- and heteroaryl-halides to corresponding tetrazoles, highlighting the utility of tributylstannyl compounds in synthesizing biologically relevant structures with potential applications in pharmaceuticals and agrochemicals (Bookser, 2000).

Advanced Materials and Nanotechnology

The design and development of advanced materials, such as polymers and nanoparticles, often involve organostannane compounds. For example, solid lipid nanoparticles and polymeric nanocapsules have been explored for the sustained release of agricultural fungicides, demonstrating the role of organotin compounds in enhancing the delivery and efficacy of bioactive agents (Campos et al., 2015).

Organic Synthesis and Catalysis

Tributylstannyl derivatives are instrumental in organic synthesis, offering pathways to synthesize complex molecules with high stereoselectivity. The bifunctional reagent 2-(chloromethyl)-3-(tributylstannyl)propene, for instance, has been utilized in reactions with aldehydes, demonstrating the compound's versatility in synthesizing molecules with potential applications in medicinal chemistry and material science (Keck et al., 2005).

Safety And Hazards

- Toxicity : Organotin compounds can be toxic. Handle with care and follow safety protocols.

- Environmental Impact : Dispose of waste properly to prevent environmental contamination.

- Health Risks : Avoid skin contact and inhalation. Use appropriate protective equipment.

Future Directions

Research on 2-(Tributylstannylmethyl)prop-2-en-1-ol continues to explore its synthetic applications, reactivity, and potential in catalysis. Future studies may focus on developing more efficient synthetic routes, exploring its biological activity, and optimizing its use in organic transformations.

Remember that this analysis is based on general knowledge, and specific details may vary depending on the context and intended application. For precise information, consult relevant scientific literature or experts in the field.

properties

IUPAC Name |

2-(tributylstannylmethyl)prop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O.3C4H9.Sn/c1-4(2)3-5;3*1-3-4-2;/h5H,1-3H2;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTYVMSMOASYJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC(=C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tributylstannylmethyl)prop-2-en-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2987730.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2987736.png)

![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)

![3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987749.png)

![Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2987751.png)

![8-(2-Methylpropyl)-11-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2987752.png)